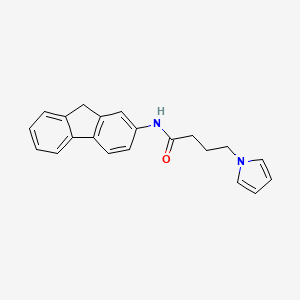

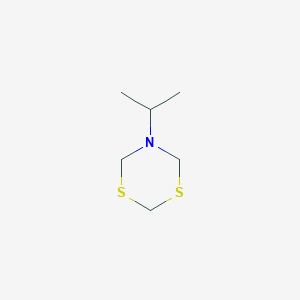

![molecular formula C18H25NO2 B2903506 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one CAS No. 2191212-97-0](/img/structure/B2903506.png)

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as those in the tropane alkaloid family, has been a subject of research for many years . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Mechanism of Action

Target of Action

The compound, 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-4-phenylbutan-1-one, is part of the family of tropane alkaloids . Tropane alkaloids are known to interact with various targets in the body, including neurotransmitter receptors such as the serotonin (5-HT) receptors .

Mode of Action

For instance, some tropane derivatives have been shown to exhibit nematicidal activity, suggesting that they may interact with the nervous system of nematodes .

Biochemical Pathways

Tropane alkaloids can influence various biological behaviors like eating, movement, and reproduction in nematodes by affecting the central nervous, digestive, and reproductive systems

Result of Action

The result of the compound’s action depends on its interaction with its target. For instance, some tropane derivatives have shown good lethal rates against pinewood nematodes

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one is its high potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of this compound is its potential for abuse and addiction, which can make it difficult to use in certain experimental settings. Additionally, the high cost of synthesis and the need for specialized equipment and expertise can make it challenging to obtain and work with this compound in the laboratory.

Future Directions

There are several potential future directions for research on 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one. One area of interest is the development of new dopamine transporter inhibitors that have improved selectivity and reduced potential for abuse. Another area of interest is the use of this compound as a tool for studying the role of dopamine in various neurological and psychiatric disorders. Finally, there is potential for the development of new therapeutic agents based on the structure and mechanism of action of this compound, which could have significant clinical applications in the treatment of addiction, ADHD, and other disorders.

Synthesis Methods

The synthesis of 1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one involves several steps, including the preparation of the starting material, the condensation of the intermediate product, and the final purification of the compound. The starting material, 3-methoxynortropane, is reacted with 4-phenylbutyric acid chloride to form the intermediate product, which is then condensed with (1R,5S)-8-azabicyclo[3.2.1]octan-3-one to produce this compound. The final product is purified through a series of chromatographic techniques to obtain a high yield and purity.

Scientific Research Applications

1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent dopamine transporter inhibitor, which makes it a promising candidate for the treatment of cocaine addiction, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. This compound has also been investigated for its potential as an antidepressant and anxiolytic agent, as well as a tool for studying the dopamine system in the brain.

Safety and Hazards

properties

IUPAC Name |

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-21-17-12-15-10-11-16(13-17)19(15)18(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,15-17H,5,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PASUICZCVMJZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC2CCC(C1)N2C(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)

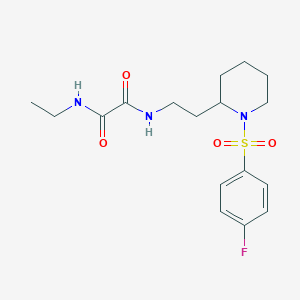

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2903426.png)

![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2903431.png)

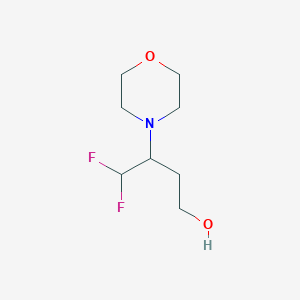

![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2903439.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2903440.png)

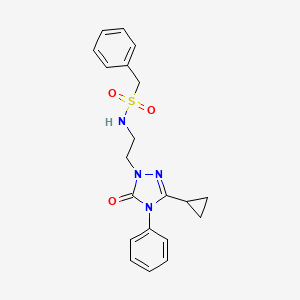

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2903441.png)